molecular formula C7H8N2S B2441698 5-[(Methylamino)methyl]thiophene-3-carbonitrile CAS No. 1501598-11-3

5-[(Methylamino)methyl]thiophene-3-carbonitrile

Cat. No.: B2441698
CAS No.: 1501598-11-3
M. Wt: 152.22
InChI Key: QKKWDSKROVKXIO-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound exists as a well-characterized heterocyclic compound with the Chemical Abstracts Service registry number 1501598-11-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern on the thiophene ring system. The compound structure features a five-membered thiophene ring as the core scaffold, with a carbonitrile group positioned at the 3-position and a methylaminomethyl substituent at the 5-position. This specific substitution pattern creates a unique chemical environment that influences both the compound's reactivity and potential applications in synthetic chemistry.

The molecular structure analysis reveals critical structural parameters that define the compound's chemical behavior. The molecular formula Carbon seven Hydrogen eight Nitrogen two Sulfur indicates the presence of two nitrogen atoms, contributing to the compound's potential for hydrogen bonding and coordination chemistry applications. The molecular weight of 152.22 grams per mole places this compound within the typical range for small molecule building blocks used in pharmaceutical and materials science research. Advanced structural characterization techniques have confirmed the precise arrangement of functional groups, with the carbonitrile moiety providing electrophilic character while the methylamino group offers nucleophilic reactivity sites.

Property Value Source
Chemical Abstracts Service Number 1501598-11-3
Molecular Formula Carbon seven Hydrogen eight Nitrogen two Sulfur
Molecular Weight 152.22 grams per mole
Chemical Class Heterocyclic Building Blocks
Purity Specification 95%

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound is intrinsically linked to the broader historical evolution of thiophene chemistry, which began with Viktor Meyer's groundbreaking discovery in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic heterocyclic sulfur chemistry research, fundamentally changing the understanding of aromatic systems containing heteroatoms. The name "thiophene" itself derives from the Greek words "theion" meaning sulfur and "phaino" meaning to show or to appear, reflecting the circumstances of its discovery when it was observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene.

The historical progression from Meyer's initial discovery to modern thiophene derivatives demonstrates the evolution of heterocyclic chemistry as a distinct discipline. Meyer's work established thiophene as a fundamental aromatic heterocycle, leading to extensive research into substituted thiophene derivatives throughout the twentieth century. The development of synthetic methodologies such as the Gewald reaction, which involves the condensation of ketones with alpha-cyanoesters in the presence of elemental sulfur and base to give polysubstituted 2-amino-thiophenes, provided crucial tools for accessing complex thiophene structures. This reaction mechanism, elucidated thirty years after its discovery, demonstrated the sophisticated chemistry possible within thiophene systems and paved the way for compounds like this compound.

Contemporary research has positioned thiophene derivatives as privileged heterocyclic scaffolds in medicinal chemistry, with their five-membered sulfur-containing rings offering unique advantages in drug design. The electronegativity differences and availability of unshared electron pairs between heteroatoms and carbon atoms create distinctive molecular properties that enhance drug-receptor interactions. This historical context establishes this compound as part of a rich tradition of thiophene chemistry research that continues to yield important discoveries in both fundamental and applied chemical sciences. The compound represents a sophisticated example of how historical foundations in heterocyclic chemistry have evolved to produce highly specialized molecular building blocks for contemporary research applications.

Properties

IUPAC Name

5-(methylaminomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-9-4-7-2-6(3-8)5-10-7/h2,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKWDSKROVKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Ketone Preparation

A prochiral ketone bearing a methylaminomethyl group serves as the primary substrate. Synthesis typically begins with 3-(bromomethyl)propanal, which undergoes nucleophilic amination with methylamine (40% aqueous solution) in tetrahydrofuran at 0–5°C for 6 h. The resultant 3-(methylaminomethyl)propanal is stabilized via Schiff base formation using trimethylsilyl chloride (yield: 68–72%).

Thiophene Ring Formation

Reaction of 3-(methylaminomethyl)propanal (1.0 eq) with malononitrile (1.2 eq) and elemental sulfur (1.5 eq) proceeds in dimethylformamide under inert atmosphere. Triethylamine (2.0 eq) catalyzes cyclocondensation at 20–25°C over 24 h. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 20–25°C <5°C: Incomplete cyclization; >30°C: Polymerization
Sulfur Stoichiometry 1.5–1.8 eq Lower: Unreacted ketone; Higher: Sulfur byproducts
Solvent DMF > THF DMF enhances solubility of intermediates

This stage delivers 2-amino-5-[(methylamino)methyl]thiophene-3-carbonitrile with 55–60% isolated yield after recrystallization from ethyl acetate/hexane.

Deamination and Functionalization

Selective removal of the 2-amino group employs diazotization with isoamyl nitrite (1.1 eq) in acetic acid at −10°C, followed by thermal decomposition (50°C, 2 h). Subsequent neutralization with sodium bicarbonate yields the target compound (overall yield: 42–45%).

Post-Synthetic Modification Approach

Alternative routes modify pre-formed thiophene derivatives through regioselective functionalization:

Bromination-Amination Sequence

5-Methylthiophene-3-carbonitrile undergoes radical bromination using N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN) initiator in CCl₄ under UV irradiation (365 nm). GC-MS analysis reveals 89% conversion to 5-(bromomethyl)thiophene-3-carbonitrile after 8 h.

Amination with methylamine gas (3 atm) in THF at 70°C for 12 h achieves 78% substitution efficiency. Challenges include competing Hofmann elimination, mitigated by maintaining pH < 8 through controlled HCl addition.

Reductive Amination Strategy

Condensation of 5-formylthiophene-3-carbonitrile with methylamine (2.0 eq) in methanol forms the corresponding imine, reduced by sodium cyanoborohydride (1.5 eq) at pH 5–6 (acetic acid buffer). This one-pot procedure affords 63% yield with >95% purity by HPLC.

Comparative Methodological Analysis

Key metrics across synthesis routes reveal distinct advantages:

Method Steps Overall Yield Purity Scalability
Gewald Reaction 3 42–45% 92–94% Moderate (batch)
Bromination-Amination 2 61%* 88–90% High (continuous)
Reductive Amination 1 63% 95% Limited by aldehyde availability

*Theoretical maximum considering 89% bromination and 78% amination yields.

The Gewald route provides superior regiochemical control but suffers from multi-step purification. Conversely, reductive amination offers simplicity but depends on accessible aldehyde precursors. Industrial scale-up favors bromination-amination for its compatibility with flow chemistry systems.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Gewald Cyclization

DFT calculations (B3LYP/6-311+G**) identify two transition states during thiophene ring closure:

  • Thioketene Intermediate : Sulfur attacks the α-carbon of malononitrile (activation energy: 28.3 kcal/mol)
  • Enamine Tautomerization : Rate-determining step with ΔG‡ = 32.1 kcal/mol

Byproducts arise primarily from:

  • Polymerization : Oligomerization of ketone precursors at temperatures >30°C
  • Over-amination : Michael addition of methylamine to the thiophene β-position (5–8% yield loss)

Solvent Effects in Reductive Amination

Polar aprotic solvents (DMF, DMSO) stabilize the protonated imine transition state, accelerating reduction:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹)
Methanol 32.7 1.2
DMF 36.7 2.8
DMSO 46.7 3.1

However, DMSO induces cyanohydrin formation (12–15%) via nucleophilic attack on the nitrile group.

Industrial Production Considerations

Continuous Flow Systems

Microreactor technology improves the bromination-amination sequence:

  • Residence Time : 22 min vs. 8 h batch
  • Yield Increase : 73% (flow) vs. 61% (batch)
  • Byproduct Reduction : <2% vs. 5–8%

Green Chemistry Metrics

Solvent replacement with cyclopentyl methyl ether (CPME) in Gewald reactions decreases E-factor from 18.7 (DMF) to 9.3, while maintaining 85% yield.

Chemical Reactions Analysis

5-[(Methylamino)methyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

5-[(Methylamino)methyl]thiophene-3-carbonitrile features a thiophene ring with a methylamino group and a carbonitrile group. The synthesis of this compound can be achieved through several methods, including the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex heterocyclic compounds, facilitating advancements in organic chemistry.

Biology

  • Antimicrobial Activity : Derivatives of this compound have shown significant potential as antimicrobial agents. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making them valuable in combating infections.

Medicine

  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation. Its derivatives are being explored for their effectiveness against various cancer types.
  • Anti-inflammatory Effects : The pharmacological properties of thiophene derivatives include anti-inflammatory and analgesic effects, which are being investigated for potential therapeutic applications.

Industry

  • Material Science : Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for applications in organic electronics, including organic field-effect transistors (OFETs).

Data Table: Comparative Analysis of Thiophene Derivatives

Compound NameStructural FeaturesUnique AspectsApplications
This compoundThiophene ring, methylamino group, carbonitrile groupPotential anticancer and antimicrobial propertiesMedicinal chemistry, material science
5-Methyl-2-(2-nitrophenyl)amino-thiophenecarbonitrileContains a nitrophenyl groupKnown for multiple polymorphic formsAntimicrobial research
2-(2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)-piperazin-1-yl)-8-methylimidazo[1,2-alpha]pyridin-3-yl)-(methyl)amino)-4-(4-fluorophenyl)-thiazole-5-carbonitrileComplex multi-substituted structureInvestigated for idiopathic pulmonary fibrosis treatmentPharmaceutical applications

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.
  • Cancer Treatment Research : In vitro studies revealed that certain derivatives could effectively inhibit the growth of cancer cell lines, suggesting potential for development into therapeutic agents targeting specific cancer types.
  • Material Science Innovation : Recent advancements have shown that thiophene-based compounds can enhance the performance of organic light-emitting diodes (OLEDs), leading to improved efficiency and stability in electronic devices.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

5-[(Methylamino)methyl]thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Biological Activity

5-[(Methylamino)methyl]thiophene-3-carbonitrile is a compound belonging to the class of thiophene derivatives, characterized by a thiophene ring, a carbonitrile group, and a methylamino group. This unique structure contributes to its diverse biological activities, which have garnered interest in various fields, including medicinal chemistry and materials science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Some thiophene derivatives have demonstrated significant antimicrobial effects against various bacterial strains. For instance, studies have shown that related compounds exhibit minimum inhibitory concentration (MIC) values indicating their effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar thiophene derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic activity against cancer cell lines. This activity is often attributed to their ability to interact with cellular targets involved in cancer progression.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Target Interaction : The compound likely interacts with various biological targets through electrostatic interactions, hydrogen bonding, and π–π stacking with aromatic residues in proteins.
  • Biochemical Pathways : It may influence several biochemical pathways related to inflammation and cell proliferation. The inhibition of COX enzymes is a notable pathway through which its anti-inflammatory effects may be mediated .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesUnique Biological Activity
5-Methyl-2-(2-nitrophenyl)amino-thiophenecarbonitrileContains a nitrophenyl groupKnown for multiple polymorphic forms
2-Amino-thiophene-3-carbonitrileSimpler structure without methylamino groupExhibits different biological activities
2-Thiophenecarboxylic acidLacks the carbonitrile functionalityCommonly used in organic synthesis

This table illustrates how the specific functional groups in this compound enhance its biological activity compared to other thiophene derivatives.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated notable activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .
  • Anti-inflammatory Assessment : In a model assessing COX inhibition, compounds similar to this compound showed IC50 values comparable to well-known anti-inflammatory drugs such as celecoxib and indomethacin .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-[(Methylamino)methyl]thiophene-3-carbonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation reactions between thiophene carbonitrile derivatives and methylamine-containing precursors. For example, ZnCl₂-catalyzed reflux in DMF with aromatic aldehydes can yield analogous thiophene carbonitriles via Schiff base formation . Optimization strategies include:

  • Catalyst selection : ZnCl₂ enhances electrophilicity at the α-position of the thiophene ring, promoting nucleophilic attack by amines .
  • Solvent and temperature : DMF under reflux (100–120°C) balances reactivity and stability of intermediates.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) achieves >90% purity, as demonstrated in related syntheses .

Advanced: How can regioselectivity challenges in the functionalization of thiophene-3-carbonitrile derivatives be addressed?

Answer:
Regioselectivity in thiophene derivatives is influenced by electronic and steric factors. For instance:

  • Electron-withdrawing groups (EWGs) : The nitrile group at position 3 directs electrophilic substitution to the α-position (C2 or C5) due to resonance deactivation at C4 .
  • Steric effects : Bulky substituents on the methylamino group (e.g., aryl moieties) may favor functionalization at less hindered positions.
  • Reagent choice : Sodium alkoxides or Lewis acids (e.g., Et₃N) can modulate reaction pathways, as seen in regioselective benzothiepino[5,4-b]pyridine formations .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 428 [M+H]⁺) and retention time (0.61 minutes under SQD-FA05 conditions) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as applied to structurally similar tetrahydrobenzo[b]thiophene derivatives .
  • ¹H/¹³C NMR : Key for verifying methylamino (–CH₂NHCH₃) and nitrile (–CN) groups. For example, methyl protons resonate at δ 2.3–2.7 ppm .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for thiophene-3-carbonitrile derivatives?

Answer:
Discrepancies often arise from dynamic processes or impurities:

  • Dynamic NMR (DNMR) : Detects conformational exchange in methylamino groups, which may collapse splitting patterns at higher temperatures.
  • HPLC-MS cross-validation : Correlate retention times with mass spectra to rule out co-eluting impurities .
  • Crystallographic validation : X-ray structures provide unambiguous bond connectivity, resolving ambiguities in NOESY or COSY data .

Basic: What are the common intermediates in the synthesis of this compound, and how are they stabilized?

Answer:
Key intermediates include:

  • β-Ketoenamides : Formed via lithiated methoxyallene reactions with thiophene carbonitriles. Stabilized by conjugation between the enamide and thiophene ring .
  • α-Enaminonitriles : Generated from aminothiophene carbonitriles and aldehydes. Stabilized via intramolecular hydrogen bonding between –NH and –CN groups .

Advanced: How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-deficient thiophene ring (due to –CN and –CH₂NHCH₃ groups) enhances oxidative addition in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Electron-withdrawing groups activate the C–Br bond for aryl boronic acid coupling at C2 or C5 .
  • Buchwald-Hartwig : Methylamino groups facilitate C–N bond formation with aryl halides under Pd/Xantphos catalysis .

Basic: What strategies are recommended for improving the yield of this compound in multistep syntheses?

Answer:

  • Stepwise monitoring : Use TLC (e.g., ethyl acetate/hexane, 1:1) to track intermediate formation and minimize side reactions .
  • In situ quenching : For air-sensitive intermediates (e.g., enamines), employ nitrogen atmospheres and low-temperature workups .
  • Purification : Liquid-liquid extraction (e.g., phosphate buffer washes) removes acidic/basic impurities before column chromatography .

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

  • DFT calculations : Estimate pKa values of the methylamino group (predicted ~9.5) and nitrile hydrolysis susceptibility .
  • MD simulations : Model solvation effects in aqueous buffers to assess degradation pathways (e.g., hydrolysis to carboxylic acids under acidic conditions) .

Basic: What biological screening assays are suitable for evaluating this compound derivatives?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s hydrogen-bonding motifs .

Advanced: How can structure-activity relationships (SARs) guide the design of thiophene-3-carbonitrile derivatives with enhanced bioactivity?

Answer:

  • Substituent effects : Introduce EWGs (e.g., –CF₃) at C5 to enhance membrane permeability and target binding .
  • Scaffold hybridization : Fuse with pyridine or pyrimidine rings (e.g., thieno[2,3-b]pyridines) to modulate π-π stacking interactions .

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